2-Amino-4-[(2-aminoethyl)sulfanyl]butanoic acid

N-acetyltransferase substrate specificity lysine analog

Researchers profiling GNAT enzymes face a gap: thialysine and L-lysine alone cannot distinguish intermediate substrate preferences. AEHC fills this gap as a calibrated mid-range reference (kcat/Km ~7.5 s⁻¹·mM⁻¹ for C. elegans D2023.4), enabling three-point specificity benchmarking between thialysine-preferring and lysine-preferring enzymes. - 36-fold higher catalytic efficiency vs. L-lysine; ~28-fold lower vs. thialysine for accurate enzyme classification. - Species-differential transport: inert toward E. coli lysine uptake, yet potently inhibits mammalian CHO cell cationic amino acid transport. - Non-cyclizing ketoderivative serves as specificity control in L-amino acid oxidase UV assays; pairs with S-aminopropylcysteine for positive/negative readout. Supplied as ≥95% purity free base; ideal for GNAT profiling panels, transport mechanism studies, and iNOS inhibitor intermediate synthesis.

Molecular Formula C6H14N2O2S
Molecular Weight 178.26 g/mol
Cat. No. B13253781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-[(2-aminoethyl)sulfanyl]butanoic acid
Molecular FormulaC6H14N2O2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESC(CSCCN)C(C(=O)O)N
InChIInChI=1S/C6H14N2O2S/c7-2-4-11-3-1-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)
InChIKeyUSMOWBVMWHEAKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-[(2-aminoethyl)sulfanyl]butanoic Acid (S-(2-Aminoethyl)-DL-homocysteine, CAS 34576-12-0): Procurement-Relevant Structural and Functional Classification


2-Amino-4-[(2-aminoethyl)sulfanyl]butanoic acid, systematically named S-(2-aminoethyl)-DL-homocysteine (CAS 34576-12-0), is a non-proteinogenic, sulfur-containing dibasic amino acid with the molecular formula C6H14N2O2S and a molecular weight of 178.26 g/mol . It belongs to the class of S-substituted homocysteine derivatives that function as lysine analogs, wherein the 4-methylene group of the lysine side chain is replaced by a sulfur atom embedded within an extended homocysteine backbone [1]. First synthesized by Hope and Horncastle in 1966 via condensation of L-homocysteine with NO-ditosylethanolamine, this compound differs fundamentally from its one-carbon-shorter analog thialysine (S-(2-aminoethyl)-L-cysteine) by possessing a gamma-thioether linkage on a four-carbon amino acid backbone rather than a beta-thioether on a three-carbon cysteine scaffold [1]. This structural distinction—an additional methylene unit in the carbon skeleton—creates quantifiable differences in enzyme recognition, transport system binding, and metabolic handling that are directly relevant to experimental design and compound procurement decisions.

Non-proteinogenic lysine analog with gamma-thioether linkage and extended 4-carbon backbone
Reported intermediate substrate ranking in GNAT N-acetyltransferase profiling
Species-selective mammalian cationic amino acid transport probe (CHO-active, E. coli-inert)

Why S-(2-Aminoethyl)-DL-homocysteine Cannot Be Interchanged with Thialysine, L-Lysine, or Other In-Class Analogs in Experimental Protocols


Generic substitution among sulfur-containing lysine analogs fails because the additional methylene unit in the homocysteine backbone of 2-amino-4-[(2-aminoethyl)sulfanyl]butanoic acid produces quantifiable, non-linear alterations in enzyme kinetics, transport recognition, and metabolic activation that cannot be predicted from structural similarity alone. Unlike thialysine—which differs by only one carbon atom yet exhibits approximately 28.6-fold higher catalytic efficiency (kcat/Km) with the C. elegans N-acetyltransferase D2023.4—S-(2-aminoethyl)-DL-homocysteine occupies an intermediate position in substrate selectivity hierarchies, outperforming L-lysine by approximately 36-fold but falling substantially below thialysine [1]. Furthermore, the compound displays species-dependent transport behavior: it fails to engage E. coli lysine transport systems but actively inhibits cationic amino acid transport in mammalian CHO cells with greater potency than aminopropylcysteine [2]. These context-dependent properties mean that experimental outcomes—whether in enzyme assays, cellular uptake studies, or metabolic incorporation experiments—cannot be extrapolated from data generated with thialysine, L-lysine, or any single in-class comparator.

Target Attribute
Substitute Risk
4-carbon homocysteine backbone
Thialysine (3-carbon backbone) may shift N-acetyltransferase catalytic efficiency by more than an order of magnitude
Inhibits mammalian Lys/Arg transport; inert in E. coli
APC exhibits qualitatively different transporter selectivity (stronger leucine inhibition, weaker Lys/Arg inhibition)
Non-cyclizing ketoderivative with L-amino acid oxidase
APC-derived ketimine cyclizes and generates a false UV signal at 296 nm, altering assay readout

Quantitative Differentiation Evidence for 2-Amino-4-[(2-aminoethyl)sulfanyl]butanoic Acid Against Closest Analogs and Baseline Comparators


N-Acetyltransferase Catalytic Efficiency: 28.6-Fold Discrimination from Thialysine and 36-Fold Advantage Over L-Lysine

In a direct head-to-head kinetic comparison using recombinant C. elegans thialysine N-epsilon-acetyltransferase (D2023.4), S-(2-aminoethyl)-D,L-homocysteine exhibits a Km of 3.7 mM and a kcat of 27.7 s-1, yielding a catalytic efficiency (kcat/Km) of approximately 7.5 s-1·mM-1. This places the compound at a quantitatively intermediate position: thialysine (S-(2-aminoethyl)-L-cysteine) achieves a Km of 0.18 mM and kcat of 38.5 s-1 (kcat/Km ≈ 214 s-1·mM-1, approximately 28.6-fold higher), while the natural substrate L-lysine shows a Km of 6.7 mM and kcat of only 1.4 s-1 (kcat/Km ≈ 0.21 s-1·mM-1, approximately 36-fold lower than the target compound) [1]. The oxygen analog O-(2-aminoethyl)-L-serine falls between thialysine and the target compound with Km 0.56 mM, kcat 48.9 s-1, and kcat/Km ≈ 87.3 s-1·mM-1 [1]. Mass spectrometric analysis confirmed that N-acetylation occurs exclusively at the side-chain amino moiety for both the target compound and thialysine, indicating conserved regiochemistry despite the divergent catalytic efficiencies [1].

Catalytic efficiency
Head-to-head
Target: kcat/Km ≈ 7.5 s⁻¹·mM⁻¹ (Km 3.7 mM, kcat 27.7 s⁻¹).
Thialysine: ≈214 s⁻¹·mM⁻¹ (28.6-fold higher).
L-Lysine: ≈0.21 s⁻¹·mM⁻¹ (36-fold lower).
Supports intermediate substrate ranking in GNAT assays.
Data from C. elegans D2023.4 N-acetyltransferase.
N-acetyltransferase substrate specificity lysine analog thialysine enzyme kinetics

Species-Dependent Membrane Transport: AEHC Inhibits Mammalian Cationic Amino Acid Transport While Being Inert in E. coli

In a comparative transport study, aminoethylhomocysteine (AEHC, i.e., S-(2-aminoethyl)homocysteine) showed species-divergent behavior: in E. coli, AEHC did not affect intracellular lysine transport, indicating an inability to bind bacterial lysine transport systems; in contrast, in Chinese hamster ovary (CHO) cells, AEHC inhibited both lysine and arginine transport, and did so with greater potency than its structural analog aminopropylcysteine (APC) [1]. APC, which possesses a three-carbon spacer between the sulfur and terminal amine, inhibited leucine transport more strongly than AEHC, demonstrating that the additional methylene in AEHC's homocysteine backbone does not simply shift potency uniformly but qualitatively alters transporter recognition profiles across amino acid classes [1]. Neither AEHC nor APC was activated by aminoacyl-tRNA synthetase preparations from bacterial or mammalian sources, establishing a critical functional distinction from canonical proteinogenic amino acids [1].

Transport selectivity
Head-to-head
AEHC inhibits Lys/Arg uptake in CHO cells; no effect on E. coli lysine transport.
Reported mammalian-selective transport probe context.
APC shows stronger Leu inhibition; both inert in E. coli.
amino acid transport CHO cells E. coli lysine transport species specificity

Glutamine Transaminase Substrate Recognition: Sulfur Position and Chain Length Independently Modulate Specificity

Bovine liver glutamine transaminase (EC 2.6.1.15) accepts S-(2-aminoethyl)homocysteine as a substrate with kinetic parameters comparable to those of thialysine and selenalysine when assessed for the transamination reaction. Systematic kinetic comparison across sulfur-, selenium-, and carbon-chain variants revealed that neither the identity of the heteroatom (sulfur vs selenium) nor its position within the carbon chain (beta in thialysine, gamma in the target compound) appreciably affects the substrate specificity of this enzyme; however, the overall length of the carbon chain does exert a measurable influence on catalytic efficiency [1]. This finding establishes that for transaminase-mediated reactions, the additional backbone methylene in 2-amino-4-[(2-aminoethyl)sulfanyl]butanoic acid is the primary structural determinant of kinetic differentiation from thialysine, rather than the sulfur atom itself or its positional variation [1].

Transaminase kinetics
Cross-study
Chain length (4C vs 3C) is primary kinetic determinant; heteroatom (S vs Se) has minimal effect.
Backbone methylene count key for transaminase substrate design.
Bovine liver glutamine transaminase EC 2.6.1.15.
glutamine transaminase transamination sulfur amino acid substrate specificity chain length effect

Oxidative Deamination by L-Amino Acid Oxidase: Divergent Ketoderivative Cyclization Compared to Aminopropylcysteine

Both S-aminoethylhomocysteine and S-aminopropylcysteine (APC) are oxidized by snake venom L-amino acid oxidase in the presence of catalase to form their respective alpha-keto acid derivatives. However, a critical downstream difference emerges: only the ketoderivative of S-aminopropylcysteine undergoes spontaneous cyclization to form a seven-membered ring ketimine species absorbing at 296 nm, whereas the ketoderivative of S-aminoethylhomocysteine does not cyclize to a detectable ketimine under identical conditions [1]. This differential cyclization behavior—governed by the spacing between the sulfur atom and the terminal amino group—means that the target compound and APC produce chemically distinct product profiles upon oxidative deamination, with implications for detection methods (UV monitoring at 296 nm detects only the APC-derived ketimine) and downstream metabolite analysis [1].

Ketoderivative cyclization
Head-to-head
AEHC ketoderivative does NOT cyclize (no 296 nm absorbance). APC ketoderivative cyclizes to UV-active ketimine.
Binary cyclization outcome enables L-AAO specificity control.
Snake venom L-amino acid oxidase assay.
L-amino acid oxidase oxidative deamination ketimine formation snake venom enzyme cyclization

Synthetic Route Differentiation: Homocysteine vs Cysteine Starting Material Enables Distinct Downstream Derivatization Pathways

The original and still-cited synthetic route to S-2-aminoethyl-L-homocysteine proceeds via condensation of L-homocysteine with NO-ditosylethanolamine, followed by reductive removal of the N-tosyl protecting group with sodium in liquid ammonia [1]. This is fundamentally distinct from the synthesis of thialysine, which starts from L-cysteine [1]. The homocysteine-based route requires handling of a four-carbon backbone thiol with different reactivity (gamma-thiol vs beta-thiol), different protecting group compatibility, and distinct purification challenges. An alternative enzymatic synthesis using cystathionine gamma-lyase from Streptomyces phaeochromogenes has also been described, which accepts L-homocysteine as a preferred substrate in gamma-replacement reactions to produce S-substituted L-homocysteine derivatives [2]. The availability of both chemical and enzymatic synthetic routes provides procurement flexibility, but the choice of route can impact enantiomeric purity, residual protecting group contamination, and scale-up feasibility.

Synthetic access
Supporting evidence
Derived from L-homocysteine (chemical or enzymatic); thialysine from L-cysteine.
Route selection may affect enantiomeric purity and scalability.
Chemical: Hope & Horncastle 1966; Enzymatic: cystathionine γ-lyase.
chemical synthesis S-alkylation homocysteine thioether formation protecting group strategy

GW274150 Derivative: Pharmacological Evolution from S-(2-Aminoethyl)homocysteine Scaffold to Clinical-Stage Selective iNOS Inhibitor

The S-(2-aminoethyl)-L-homocysteine scaffold serves as the direct structural precursor to GW274150 (S-(2-((1-iminoethyl)amino)ethyl)-L-homocysteine, CAS 210354-22-6), a clinical-stage selective inhibitor of inducible nitric oxide synthase (iNOS). GW274150 achieves a steady-state Kd of <40 nM for human iNOS with >100-fold selectivity over endothelial NOS (eNOS) and >80-fold selectivity over neuronal NOS (nNOS) in vitro; in intact rat tissues, selectivity expands to >260-fold against eNOS and 219-fold against nNOS [1]. The compound demonstrates >90% oral bioavailability in rats and mice with a terminal half-life of approximately 6 hours, and an in vivo ED50 of 3.2-3.8 mg/kg for inhibiting LPS-induced plasma NOx in mice [1]. This pharmacological profile derives directly from the homocysteine backbone, as the corresponding alanine-based analog GW273629 (with a shorter backbone) exhibits a shorter half-life (~3 h in rats, ~10 min in mice) and different selectivity ratios (150-fold vs eNOS, 365-fold vs nNOS) [1]. While GW274150 is a chemically modified derivative rather than the parent compound, the structure-activity relationship illustrates how the homocysteine scaffold's chain length contributes to both pharmacodynamic selectivity and pharmacokinetic durability relative to shorter-backbone analogs.

iNOS inhibitor scaffold
Class-level inference
GW274150 (homocysteine-scaffold) reported >260-fold iNOS selectivity, t1/2 ~6 h; alanine-scaffold GW273629 t1/2 ~3 h.
Scaffold length may influence derivative PK profile.
Derivative data; requires direct validation for parent compound.
iNOS inhibitor GW274150 nitric oxide synthase selectivity pharmacokinetics

Procurement-Guiding Application Scenarios for 2-Amino-4-[(2-aminoethyl)sulfanyl]butanoic Acid Based on Verified Differentiation Evidence


Enzymatic Substrate Selectivity Profiling of GNAT Superfamily N-Acetyltransferases

When characterizing the substrate specificity of novel or uncharacterized GCN5-related N-acetyltransferases (GNATs), S-(2-aminoethyl)-DL-homocysteine provides a calibrated intermediate-activity reference point. Its kcat/Km of ~7.5 s-1·mM-1 with the C. elegans N-acetyltransferase D2023.4—situated precisely between thialysine (~214 s-1·mM-1) and L-lysine (~0.21 s-1·mM-1)—allows researchers to benchmark whether a candidate enzyme follows the thialysine-preferring, homocysteine-intermediate, or lysine-preferring activity profile [1]. This three-point calibration is essential for distinguishing GNAT enzymes with potential roles in lysine analog detoxification from those with polyamine-related functions, as the substrate hierarchy (thialysine > O-(2-aminoethyl)-L-serine > S-(2-aminoethyl)-D,L-homocysteine > L-lysine) identifies enzymes that preferentially acetylate non-proteinogenic lysine analogs at the side-chain epsilon-amino group [1]. Procurement of all three analogs (thialysine, O-(2-aminoethyl)-L-serine, and S-(2-aminoethyl)-DL-homocysteine) as a calibrated substrate panel is recommended for comprehensive specificity profiling.

Species-Specific Cationic Amino Acid Transport Studies in Mammalian vs Bacterial Systems

For studies dissecting cationic amino acid transport mechanisms across species, AEHC (2-amino-4-[(2-aminoethyl)sulfanyl]butanoic acid) provides a uniquely discriminating probe: its complete inertness toward E. coli lysine transport systems combined with potent inhibition of mammalian CHO cell lysine/arginine transport (greater than APC) makes it an ideal tool for selectively interrogating eukaryotic transport mechanisms without bacterial system interference [2]. This species-differential behavior is not replicated by thialysine or APC, which show different transporter selectivity profiles. Additionally, the confirmed inability of AEHC to serve as a substrate for aminoacyl-tRNA synthetases from either bacterial or mammalian sources [2] means that observed cellular effects can be confidently attributed to transport-level interactions rather than downstream translational incorporation, simplifying experimental interpretation in protein synthesis studies.

Backbone-Length-Dependent Oxidative Deamination Product Analysis Using L-Amino Acid Oxidase

The binary difference in ketoderivative cyclization between S-aminoethylhomocysteine (no cyclization, no 296 nm absorbance) and S-aminopropylcysteine (spontaneous cyclization to a UV-active ketimine at 296 nm) can be exploited as a paired positive/negative control system for L-amino acid oxidase activity assays [3]. In high-throughput screening formats using UV readout, AEHC serves as a specificity control that confirms oxidative deamination occurs without producing a detectable ketimine signal, distinguishing true oxidase activity from non-specific absorbance changes. This application requires procurement of both S-aminoethylhomocysteine and S-aminopropylcysteine as a matched pair, where the structural difference—homocysteine vs cysteine backbone—directly determines the spectroscopic outcome [3].

Synthetic Intermediate for Homocysteine-Scaffold iNOS Inhibitor Development Programs

For medicinal chemistry programs targeting inducible nitric oxide synthase, S-(2-aminoethyl)-DL-homocysteine serves as the key synthetic intermediate en route to GW274150-class inhibitors, where the homocysteine backbone has been pharmacologically validated to confer superior oral bioavailability (>90%), extended plasma half-life (~6 h), and enhanced iNOS selectivity (>260-fold vs eNOS in tissue) compared to alanine-scaffold alternatives [4]. The procurement specification should require the free base form (or a suitable N-protected derivative) with defined enantiomeric composition, as the L-configuration at the alpha-carbon is essential for iNOS active-site recognition. The homocysteine scaffold's chain length is a critical structure-activity determinant: shortening to an alanine backbone (as in GW273629) reduces the rat half-life from ~6 h to ~3 h and mouse half-life from ~6 h to ~10 min while altering selectivity ratios [4], demonstrating that the backbone methylene count directly impacts both pharmacodynamics and pharmacokinetics.

Application
Selection Property
Validation Focus
GNAT Substrate Profiling
Intermediate kcat/Km reference
Benchmark against thialysine and L-lysine
Mammalian Transport Studies
Species-selective transport probe
Confirm CHO cell uptake vs E. coli inertness
L-AAO Activity Assays
Non-cyclizing ketoderivative
Use as specificity control for 296 nm readout
iNOS Inhibitor Synthesis
Homocysteine scaffold intermediate
Review backbone-length impact on derivative PK
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